The synthesis of Cdc7-IN-20 involves multiple steps:
Cdc7-IN-20 has a molecular formula of and a molecular weight of 300.4 g/mol. Its IUPAC name is 2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one. The structural representation includes:
The compound's InChI Key is BJPKTIJCZLHYBI-UHFFFAOYSA-N, which provides a unique identifier for database searches related to its chemical properties.
Cdc7-IN-20 undergoes several key chemical reactions:
These reactions are facilitated by various organic solvents and specific inhibitors that enhance the selectivity and efficacy of Cdc7-IN-20 against its target .
Cdc7-IN-20 functions through a competitive inhibition mechanism:
This mechanism underscores its potential as a therapeutic agent in cancer treatment by disrupting uncontrolled cell division .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 300.4 g/mol |
IUPAC Name | 2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI Key | BJPKTIJCZLHYBI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N |
These properties highlight the compound's structural complexity and potential reactivity profile.
Cdc7-IN-20 has significant applications in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles as a potential drug candidate in oncology .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5